5-(Bromomethyl)-2-(4-methoxyphenyl)-1,3-thiazole
Description
5-(Bromomethyl)-2-(4-methoxyphenyl)-1,3-thiazole is a thiazole derivative featuring a bromomethyl (-CH₂Br) substituent at position 5 and a 4-methoxyphenyl (-C₆H₄-4-OCH₃) group at position 2. The thiazole core, a five-membered heterocyclic ring with nitrogen and sulfur atoms, is renowned for its role in medicinal chemistry due to its electronic versatility and bioisosteric properties.
Properties
Molecular Formula |
C11H10BrNOS |
|---|---|
Molecular Weight |
284.17 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNOS/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11/h2-5,7H,6H2,1H3 |
InChI Key |
IWYOCPJMXGWBQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)CBr |
Origin of Product |
United States |
Biological Activity
5-(Bromomethyl)-2-(4-methoxyphenyl)-1,3-thiazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and enzyme inhibition studies. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound features a thiazole ring substituted with a bromomethyl group and a methoxyphenyl moiety. The synthesis of similar thiazole derivatives has been achieved through one-pot reactions involving thioamides and various electrophiles, demonstrating high yields and efficiency without the need for harsh reagents or conditions .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiazole derivatives, including 5-(Bromomethyl)-2-(4-methoxyphenyl)-1,3-thiazole. The following table summarizes the IC50 values against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(Bromomethyl)-2-(4-methoxyphenyl)-1,3-thiazole | MCF-7 (Breast) | 10–30 | Induction of apoptosis and cell cycle arrest |
| MDA-MB-231 (Breast) | 12.15 | Inhibition of VEGFR-2 | |
| HT-29 (Colon) | 15–25 | Modulation of Bcl-2 protein interactions |
Research indicates that compounds with a methoxy group at the para position on the phenyl ring exhibit enhanced cytotoxicity due to increased electron density, which facilitates interaction with biological targets .
Enzyme Inhibition
5-(Bromomethyl)-2-(4-methoxyphenyl)-1,3-thiazole has also been investigated for its ability to inhibit enzymes such as monoacylglycerol lipase (MAGL). A study found that derivatives of this compound displayed significant inhibition rates, with IC50 values ranging from 10 to 55 µM. This inhibition is crucial as MAGL is involved in lipid metabolism and has implications in pain and inflammation pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the thiazole ring and substituents on the phenyl group significantly affect biological activity. Key observations include:
- Substituent Positioning : The presence of electron-donating groups like methoxy enhances activity.
- Ring Modifications : Variations in the thiazole ring can lead to different biological profiles; for instance, compounds with additional halogen substitutions often exhibited improved potency against cancer cell lines .
Case Studies
- In Vitro Studies : A series of thiazole derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that 5-(Bromomethyl)-2-(4-methoxyphenyl)-1,3-thiazole not only inhibited cell proliferation but also induced apoptosis, suggesting a dual mechanism involving both cell cycle arrest and programmed cell death .
- Enzyme Inhibition Analysis : In another study focused on MAGL inhibition, it was found that derivatives of this compound could achieve over 60% inhibition at concentrations around 100 µM. This finding is significant as it positions these compounds as potential leads for developing new analgesic agents .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group at position 5 is highly reactive toward nucleophiles, enabling diverse functionalization:
Mechanistic Insight :
The reaction proceeds via an S<sub>N</sub>2 mechanism, where the nucleophile displaces bromide. The electron-withdrawing thiazole ring enhances the electrophilicity of the methyl carbon, accelerating substitution .
Cyclization Reactions
The bromomethyl group facilitates intramolecular cyclization to form fused heterocycles:
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to the ortho and para positions relative to the methoxy group:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 2-(4-Methoxy-3-nitrophenyl)-5-(bromomethyl)-1,3-thiazole | 55% | |
| Sulfonation | ClSO<sub>3</sub>H, CH<sub>2</sub>Cl<sub>2</sub>, rt | 2-(4-Methoxy-3-sulfophenyl)-5-(bromomethyl)-1,3-thiazole | 60% |
Electronic Effects : The methoxy group donates electron density via resonance, activating the phenyl ring for electrophilic attack.
Cross-Coupling Reactions
The bromomethyl group participates in transition-metal-catalyzed couplings:
Key Insight : These reactions enable aryl or amine functionalization for medicinal chemistry applications .
Side Reactions and Competing Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Thiazoles
(a) 5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride (CAS: 921061-58-7)
- Structural Differences : Chlorine replaces bromine in the methyl group at position 3.
- However, this substitution may improve solubility in polar solvents .
- Applications : Used as an intermediate in antimicrobial and antitumor agent synthesis .
(b) 2-(Bromomethyl)-1,3-thiazole (CAS: 131654-56-3)
- Structural Differences : Lacks the 4-methoxyphenyl group at position 2.
- Impact : Absence of the aromatic methoxy group reduces π-stacking capability, limiting interactions with hydrophobic binding pockets in enzymes or receptors. This simpler structure is primarily utilized in cross-coupling reactions .
Methoxyphenyl-Modified Thiazoles
(a) 4-(4-Methoxyphenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazole (CAS: 917809-07-5)
- Structural Differences : A pyrimidine-sulfinyl group replaces the bromomethyl substituent.
- Impact : The sulfinyl group introduces hydrogen-bonding capacity, enhancing affinity for enzymatic active sites. This compound exhibits thromboxane synthetase inhibition, highlighting the importance of electron-withdrawing groups in therapeutic applications .
(b) 4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]butyric acid
- Structural Differences : A butyric acid chain replaces the bromomethyl group.
- Impact : The carboxylic acid moiety enables salt formation, improving bioavailability. This derivative demonstrates platelet aggregation control, underscoring the role of polar substituents in modulating pharmacokinetics .
Antimicrobial Activity
- Target Compound: Limited direct data, but bromomethyl groups in related compounds (e.g., triazole-thiazole hybrids) show moderate antimicrobial activity against Staphylococcus aureus (MIC: 32–64 µg/mL) .
- EMAC2064 (2-{[5-(2-bromophenyl)-2-methoxyphenyl]methylidene}hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole bromide): Exhibits antiviral activity against HIV-1 RT polymerase (IC₅₀: 1.8 µM), attributed to the bromophenyl-methoxyphenyl synergy enhancing hydrophobic binding .
- Thiazolyl Hydrazones : Derivatives with 4-methoxyphenyl groups (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole) demonstrate anticandidal activity (MIC: 250 µg/mL against Candida utilis), though less potent than fluconazole (MIC: 2 µg/mL) .
Anticancer Activity
- Target Compound : Bromomethyl groups may confer alkylating properties, similar to benzimidazole-thiazole hybrids (e.g., 2-(bromomethyl)-1H-benzimidazole derivatives), which inhibit HepG2 liver cancer cells (IC₅₀: 125 µg/mL) .
- Coumarin-Thiazole Hybrids (e.g., 76a/b): Increase caspase-3 and Bax expression in Ehrlich ascites carcinoma, prolonging survival in murine models. The bromine atom’s electron-withdrawing effect enhances apoptosis induction .
Physicochemical Properties
Notes:
- Bromine’s higher molecular weight and lipophilicity (LogP) may enhance blood-brain barrier penetration compared to chlorine analogs.
- Decomposition temperatures suggest thermal instability, requiring storage at low temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
